molecular formula C10H13N3O4 B2436457 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea CAS No. 199464-37-4

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Cat. No. B2436457
CAS RN: 199464-37-4
M. Wt: 239.231
InChI Key: PGXZNKSUHMEKQZ-UHFFFAOYSA-N
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Description

“3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea”, also known as N-(2-Methoxyethyl)-N’'-(4-Nitrophenyl)urea, is a chemical compound with the molecular formula C10H13N3O4 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a 2-methoxyethyl group and the other hydrogen is replaced by a 4-nitrophenyl group . The molecular weight is 239.23 .

Scientific Research Applications

Hydrogen Bonding and Deprotonation Studies

  • Study 1: Research by Pérez-Casas and Yatsimirsky (2008) details the hydrogen bonding and deprotonation equilibria in urea derivatives, emphasizing the interactions and formations of hydrogen-bonded complexes with anions. This study provides insights into the chemical behavior of compounds like 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in different solvents, contributing to a deeper understanding of their chemical properties (Pérez-Casas & Yatsimirsky, 2008).

Nonlinear Optical Properties

  • Study 2: Maidur et al. (2017) explored the nonlinear optical properties of similar compounds. Such studies are significant for understanding the potential applications of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in the field of optics, particularly in the development of new materials for optical technologies (Maidur et al., 2017).

Interaction with Anions

  • Study 3: Research by Boiocchi et al. (2004) investigates the nature of urea-fluoride interaction, highlighting the hydrogen bonding interactions with oxoanions and the deprotonation processes. This type of research is pertinent to understanding how 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea might interact with different anions, a key aspect in various chemical applications (Boiocchi et al., 2004).

Anion Recognition Properties

  • Study 4: Singh et al. (2016) synthesized and characterized phenyl urea derivatives with anion recognition properties. This research is relevant to the potential use of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in sensing applications, where specific anion recognition is crucial (Singh et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s used in proteomics research , which suggests it may interact with proteins in some way, but the specifics are not provided.

Future Directions

The future directions for the use and study of this compound are not clear from the available information. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-17-7-6-11-10(14)12-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXZNKSUHMEKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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